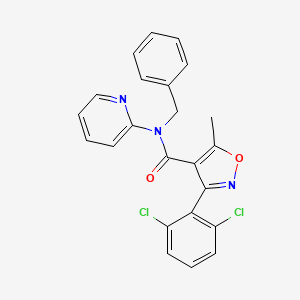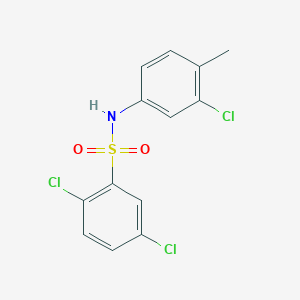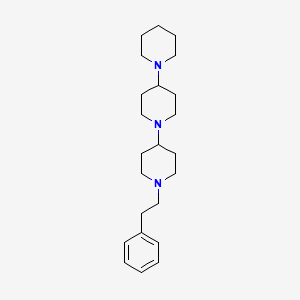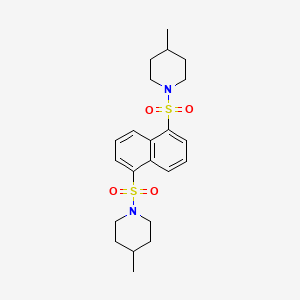
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and cancer. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antitumor activity in various cancer cell lines.
Mecanismo De Acción
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide inhibits N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, which is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide is involved in the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide by N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide activity, the activation of the Wnt/β-catenin pathway, the reduction of neuroinflammation, and the induction of apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide is a potent and selective inhibitor of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide in various cellular processes. However, it has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide. One direction is to develop more potent and selective N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide inhibitors that can overcome the limitations of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide. Another direction is to study the potential therapeutic applications of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide in other diseases, such as diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide.
Propiedades
IUPAC Name |
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-15-20(22(27-30-15)21-17(24)10-7-11-18(21)25)23(29)28(19-12-5-6-13-26-19)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNBSWTLVQIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)

![phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B3441518.png)


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3441556.png)


![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)
![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3441614.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)